3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide
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Description
3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C23H24FN3O2S and its molecular weight is 425.5g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide , with CAS No. 670272-97-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
Property | Details |
---|---|
Molecular Formula | C23H24FN3O2S |
Molecular Weight | 425.5 g/mol |
IUPAC Name | This compound |
CAS Number | 670272-97-6 |
Structural Features
The presence of a quinoline moiety in the compound suggests potential for various biological activities, including kinase inhibition, which is a crucial target in cancer therapy and other diseases .
Research indicates that compounds containing quinoline structures often exhibit diverse biological activities such as:
- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties against various bacterial and fungal strains.
- Kinase Inhibition : The structural features suggest potential inhibitory effects on kinases, which play a vital role in cell signaling and cancer progression.
- Cholinesterase Inhibition : Compounds similar in structure have demonstrated inhibitory activity against cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of quinoline-based compounds, revealing that modifications at the sulfur and cyano groups enhanced antibacterial activity against gram-positive and gram-negative bacteria .
- Kinase Inhibition : A related compound was tested for its ability to inhibit specific kinases involved in cancer pathways. The results showed promising IC50 values indicating effective inhibition, suggesting that similar modifications in the target compound could yield comparable results.
- Neuroprotective Effects : Research focusing on cholinesterase inhibitors highlighted that certain structural analogs of the compound exhibited significant neuroprotective effects in vitro, which may be attributed to their ability to enhance acetylcholine levels in synaptic clefts .
Comparative Analysis of Biological Activities
Activity Type | Compound Example | IC50 Value (μM) |
---|---|---|
Antimicrobial | Quinoline Derivative A | 25 |
Kinase Inhibition | Quinoline Derivative B | 15 |
Cholinesterase Inhibition | Quinoline Derivative C | 46.42 |
Properties
IUPAC Name |
3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-4-16-17(13-25)22(27-18-11-23(2,3)12-19(28)21(16)18)30-10-9-20(29)26-15-7-5-14(24)6-8-15/h5-8H,4,9-12H2,1-3H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXZAXWDXCBXPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC=C(C=C3)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.